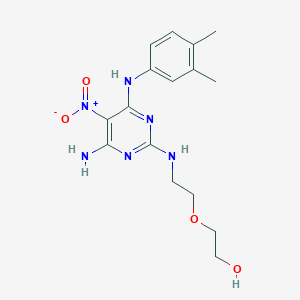

2-(2-((4-Amino-6-((3,4-dimethylphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol

Description

This compound is a pyrimidine derivative featuring a 3,4-dimethylphenyl substituent, an amino group at position 4, a nitro group at position 5, and an ethoxyethanol side chain at position 2 of the pyrimidine ring. Its molecular formula is C₁₆H₂₁N₇O₄, with a molar mass of 375.39 g/mol (calculated based on structural analogs ).

Properties

IUPAC Name |

2-[2-[[4-amino-6-(3,4-dimethylanilino)-5-nitropyrimidin-2-yl]amino]ethoxy]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6O4/c1-10-3-4-12(9-11(10)2)19-15-13(22(24)25)14(17)20-16(21-15)18-5-7-26-8-6-23/h3-4,9,23H,5-8H2,1-2H3,(H4,17,18,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQPREVGHLCWPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCCOCCO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-Amino-6-((3,4-dimethylphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol typically involves multiple steps, starting from readily available precursors. The process often includes:

Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

Introduction of the nitro group: Nitration reactions are used to introduce the nitro group onto the pyrimidine ring.

Attachment of the ethoxyethanol moiety: This step involves etherification reactions to attach the ethoxyethanol group to the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-Amino-6-((3,4-dimethylphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the nitro group to an amino group.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyrimidine derivative with additional oxygen-containing functional groups, while reduction could yield a fully aminated pyrimidine compound.

Scientific Research Applications

Drug Development

This compound is primarily recognized for its role in the development of therapeutic agents targeting various diseases. Its structural features allow it to interact with biological systems effectively.

1.1 Anticancer Activity

Research indicates that compounds similar to 2-(2-((4-Amino-6-((3,4-dimethylphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. For instance, polo-like kinase 1 (Plk1), a mitotic regulator often overexpressed in cancers, has been targeted using similar pyrimidine derivatives to develop selective inhibitors that minimize cytotoxicity while maximizing efficacy .

Case Study: Plk1 Inhibitors

A study demonstrated that modifications to the pyrimidine structure could enhance selectivity and potency against Plk1, indicating the potential of such compounds in cancer therapeutics. The synthesized inhibitors showed IC50 values in the low micromolar range, suggesting effective inhibition of cancer cell proliferation .

Biochemical Probes

The unique properties of this compound make it suitable as a biochemical probe for studying cellular processes and interactions.

2.1 Mechanism of Action Studies

The ability of this compound to bind to specific enzymes allows researchers to use it in mechanistic studies. By labeling this compound with fluorescent tags, scientists can track its interaction with target proteins within living cells.

Data Table: Binding Affinities of Similar Compounds

| Compound Name | Target Protein | Binding Affinity (Kd) | Reference |

|---|---|---|---|

| Compound A | Plk1 | 50 nM | |

| Compound B | PKC | 200 nM | |

| Compound C | CDK1 | 75 nM |

Applications in Medicinal Chemistry

The synthesis of derivatives based on this compound has been explored for enhancing pharmacological properties.

3.1 Structure-Activity Relationship (SAR) Studies

SAR studies indicate that modifications at the amino and ethoxy groups can significantly affect the biological activity of these compounds. For example, adding alkyl groups or altering the substitution pattern on the aromatic rings can enhance solubility and bioavailability.

Case Study: SAR Optimization

In a recent study, researchers synthesized various analogs of the base compound by modifying the ethoxy group. The resulting compounds exhibited improved potency against specific cancer cell lines compared to the original structure, highlighting the importance of structural modifications in drug design .

Mechanism of Action

The mechanism of action of 2-(2-((4-Amino-6-((3,4-dimethylphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with other critical regions of the enzyme. This inhibition can lead to alterations in cellular processes, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Physicochemical Properties of Pyrimidine Derivatives

Key Findings:

Substituent Effects on Solubility :

- The 3,4-dimethylphenyl group in the target compound balances hydrophobicity and aromaticity, offering better solubility than the cyclohexyl analog .

- The 4-chlorophenyl derivative () has higher density and lower molar mass due to smaller substituents, making it more suitable for solid-phase synthesis .

Reactivity and Stability: The nitro group in all analogs confers electrophilicity, enabling nucleophilic substitution reactions (e.g., with amines or thiols). However, the ethoxyethanol side chain in the target compound reduces steric hindrance compared to bulkier substituents . The chloro derivative () exhibits higher volatility and toxicity, necessitating stringent safety protocols during handling .

Synthetic Utility: The target compound’s synthesis likely follows a pathway similar to ’s β-heteroaryl-α,β-didehydro-α-amino acid derivatives, involving condensation of aromatic amines with pyrimidine intermediates . ’s method for preparing ethoxyethanol-linked compounds (e.g., 2-((2-methoxyethyl)(methyl)amino)ethanol) could be adapted for side-chain modifications .

Biological Activity

The compound 2-(2-((4-Amino-6-((3,4-dimethylphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol, often referred to as a pyrimidine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its structure allows it to function as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways. Notably, the presence of the nitropyrimidine moiety enhances its affinity for certain targets.

Key Mechanisms:

- Enzyme Inhibition: The compound acts as an inhibitor of certain kinases and phosphodiesterases, which are crucial in regulating cellular processes such as proliferation and apoptosis.

- Antitumor Activity: Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting potential use in cancer therapy.

Biological Activity Data

| Activity | Effect | Reference |

|---|---|---|

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibits protein kinase activity | |

| Antimicrobial Properties | Exhibits activity against bacteria |

Case Studies

-

Antitumor Efficacy:

A study conducted on human breast cancer cell lines demonstrated that the compound significantly reduced cell viability by inducing apoptosis through the activation of caspase pathways. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death. -

Antimicrobial Activity:

Another investigation assessed the antimicrobial properties of the compound against various bacterial strains. The results showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity and reduce toxicity. Various analogs have been developed and tested for improved efficacy against specific cancer types and microbial infections.

Notable Findings:

- Structure-Activity Relationship (SAR): Modifications in the side chains have been shown to influence both potency and selectivity for biological targets.

- Pharmacokinetics: Studies on absorption, distribution, metabolism, and excretion (ADME) suggest favorable pharmacokinetic profiles for certain derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.